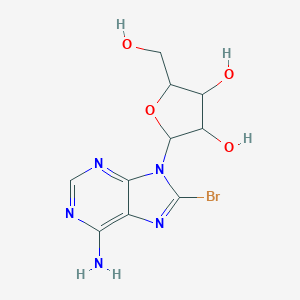

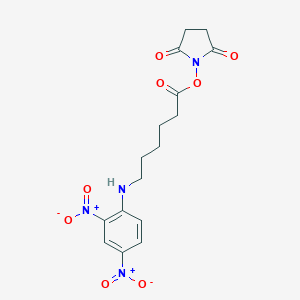

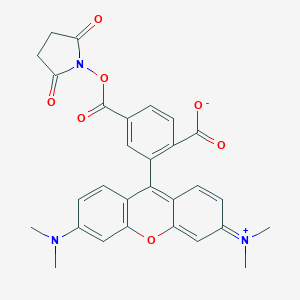

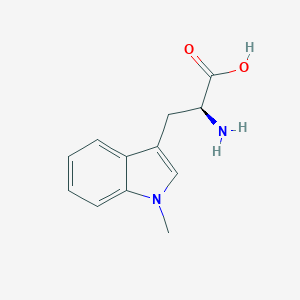

![molecular formula C6H6N4 B559649 4-氨基-7H-吡咯并[2,3-d]嘧啶 CAS No. 1500-85-2](/img/structure/B559649.png)

4-氨基-7H-吡咯并[2,3-d]嘧啶

描述

4-Amino-7H-pyrrolo[2,3-d]pyrimidine is a highly intricate nucleoside analog that showcases remarkable versatility in the realm of biomedicine . It is renowned for its prominent role in antiviral therapeutics and stands as a pivotal element in combating RNA viral infections .

Synthesis Analysis

The synthesis of 7H-pyrrolo[2,3-d]pyrimidine derivatives has been reported in various studies . For instance, one method involves acid-catalyzed chemo-selective C-4 substitution of the 7H-pyrrolo[2,3-d]pyrimidine ring with various amines .

Molecular Structure Analysis

The molecular structure of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine has been studied using various techniques . These studies have provided insights into the binding modes and inhibitory mechanisms of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine derivatives.

Chemical Reactions Analysis

The chemical reactions involving 4-Amino-7H-pyrrolo[2,3-d]pyrimidine have been explored in several studies . These studies have provided valuable insights into the chemical properties and reactivity of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine.

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine have been analyzed in various studies . For instance, it has a molecular weight of 134.14 g/mol and a XLogP3-AA value of 0.3 .

科学研究应用

Cancer Therapy

This compound serves as a scaffold for developing potent kinase inhibitors, which are promising candidates for cancer therapy. The structure of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine allows for the creation of derivatives that can effectively target and inhibit specific kinases involved in cancer cell proliferation .

Inflammatory Disorders

Derivatives of this compound have been explored for their potential in treating inflammatory skin disorders, such as atopic dermatitis. By inhibiting certain pathways, these compounds can reduce inflammation and provide relief from symptoms .

Rheumatoid Arthritis

The compound has been used to develop derivatives that act as BTK inhibitors for the treatment of rheumatoid arthritis. These inhibitors can help in managing the chronic inflammation associated with the disease .

Antitubercular Activity

4-Amino-7H-pyrrolo[2,3-d]pyrimidine has been chemically modified to create compounds with antitubercular activity. These derivatives have shown promise in combating Mycobacterium tuberculosis, the bacteria responsible for tuberculosis .

Targeted Kinase Inhibitors (TKIs)

A series of new compounds derived from 4-Amino-7H-pyrrolo[2,3-d]pyrimidine have been synthesized as potential TKIs. These are being developed to improve potency and effectiveness against various targets within cells .

Anti-inflammatory Activities

The anti-inflammatory effects of pyrimidine derivatives are attributed to their ability to inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

作用机制

Target of Action

4-Amino-7H-pyrrolo[2,3-d]pyrimidine, also known as 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, has been identified as a potent inhibitor of several targets. It has shown significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes . These enzymes play crucial roles in cell proliferation and survival, making them important targets in cancer therapy .

Mode of Action

The compound interacts with its targets through ATP-competitive inhibition . It binds to the ATP-binding site of the target enzymes, preventing ATP from binding and thus inhibiting the enzymatic activity . This results in the disruption of the signaling pathways regulated by these enzymes .

Biochemical Pathways

The primary biochemical pathway affected by 4-Amino-7H-pyrrolo[2,3-d]pyrimidine is the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is crucial for cell proliferation and survival. By inhibiting key enzymes in this pathway, the compound disrupts the signaling, leading to reduced cell proliferation and increased apoptosis .

Pharmacokinetics

Modifications to the compound structure have led to the development of derivatives with improved oral bioavailability .

Result of Action

The primary result of the action of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine is the induction of cell cycle arrest and apoptosis in cancer cells . This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, and a decrease in anti-apoptotic proteins like Bcl-2 . This leads to a reduction in cell proliferation and survival, thereby inhibiting tumor growth .

安全和危害

未来方向

属性

IUPAC Name |

7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-5-4-1-2-8-6(4)10-3-9-5/h1-3H,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEHVGBZKEYRQSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=NC(=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30164447 | |

| Record name | 7-Deazaadenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-7H-pyrrolo[2,3-d]pyrimidine | |

CAS RN |

1500-85-2 | |

| Record name | 7-Deazaadenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1500-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Deazaadenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001500852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Deazaadenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do structural modifications of the 7H-Pyrrolo[2,3-d]pyrimidin-4-amine scaffold impact its biological activity?

A1: Research has demonstrated that modifications to the 7H-Pyrrolo[2,3-d]pyrimidin-4-amine core significantly influence its activity, potency, and selectivity. For instance, incorporating a piperidinyl fragment at the 4-amino position, as seen in compound 12a, led to a 10.7-fold selectivity for Janus kinase 1 (JAK1) over JAK2. [] Another study revealed that introducing a bromo or iodo substituent in the 4-benzylamine group and a hydroxyl group in the meta or para position of a 6-aryl unit significantly enhanced activity against Staphylococcus aureus. []

Q2: Can you provide more examples of how specific substitutions on the pyrrolopyrimidine core influence activity against different targets?

A2: Certainly. Studies focusing on Bruton's tyrosine kinase (BTK) inhibition found that introducing specific substituents on the 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold could significantly improve potency and selectivity for BTK. [, ] Similarly, for inhibitors of NF-κB inducing kinase (NIK), modifications at the N-phenyl ring, especially the introduction of a 3-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-4-morpholinophenyl) group, as in compound 12f, resulted in high potency and selectivity for NIK. []

Q3: How does the 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold compare to the pyrazolopyrimidine scaffold in terms of efficacy against Cryptosporidium?

A3: Recent research suggests that 7H-pyrrolo[2,3-d]pyrimidin-4-amine-based bumped kinase inhibitors (BKIs) demonstrate improved efficacy against Cryptosporidium at lower doses compared to their pyrazolopyrimidine counterparts. [] For instance, BKI-1649, built on a pyrrolopyrimidine core, exhibited superior activity in mouse models of Cryptosporidium compared to earlier pyrazolopyrimidine analogs.

Q4: How does 7H-Pyrrolo[2,3-d]pyrimidin-4-amine interact with its biological targets?

A4: The mechanism of action depends on the specific derivative and the target protein. For example, compound 12a, a JAK1-selective inhibitor, binds to the ATP-binding site of JAK1, inhibiting its kinase activity. [] This inhibition subsequently disrupts downstream signaling pathways involved in inflammation, such as the JAK-STAT pathway, ultimately reducing the production of pro-inflammatory cytokines.

Q5: Are there other mechanisms by which these compounds exert their effects?

A5: Yes, beyond kinase inhibition, some derivatives exhibit alternative mechanisms. For instance, certain halogenated pyrrolopyrimidines demonstrated synergistic effects when combined with the antimicrobial peptide betatide against Staphylococcus aureus. [] This synergy suggests an additional mode of action, possibly membrane disruption, contributing to the enhanced antibacterial activity.

Q6: How has computational chemistry aided in understanding and optimizing 7H-Pyrrolo[2,3-d]pyrimidin-4-amine derivatives?

A6: Computational tools have proven invaluable in studying these compounds. Researchers have utilized molecular docking studies to explore the binding modes of pyrrolopyrimidine derivatives with target proteins. [, ] Additionally, quantitative structure-activity relationship (QSAR) models have been developed to predict the antirheumatoid activity of novel pyrrolopyrimidine derivatives, guiding the design of more potent and selective BTK inhibitors. []

Q7: What analytical techniques are commonly employed to characterize and quantify 7H-Pyrrolo[2,3-d]pyrimidin-4-amine and its derivatives?

A8: Various spectroscopic methods are routinely used for structural elucidation, including NMR (1H, 13C, and 19F), 2D COSY, HMBC, HSQC, and X-ray crystallography. [, , , ] These techniques provide detailed information about the compound's structure, conformation, and interactions with other molecules.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

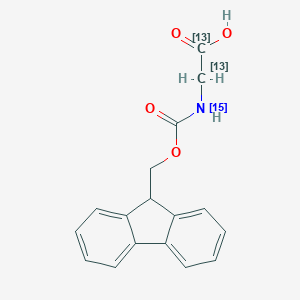

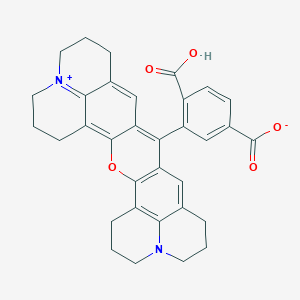

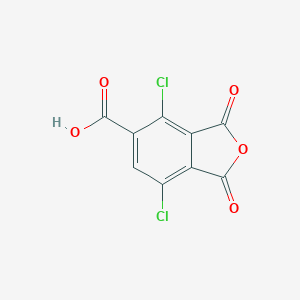

![N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)Adenosine](/img/structure/B559636.png)